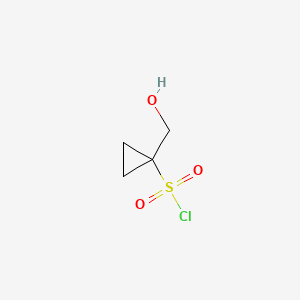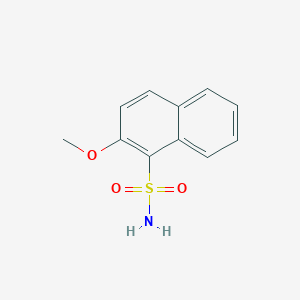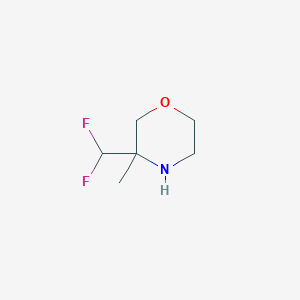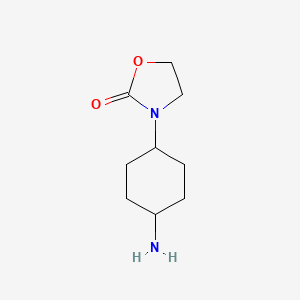
3-(4-Aminocyclohexyl)oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Aminocyclohexyl)oxazolidin-2-one is a chemical compound that belongs to the class of oxazolidinones Oxazolidinones are known for their antibacterial properties and are used in various pharmaceutical applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Aminocyclohexyl)oxazolidin-2-one typically involves the reaction of 4-aminocyclohexanol with phosgene or its derivatives to form the oxazolidinone ring. This process can be carried out under various conditions, including the use of solvents like dichloromethane and catalysts such as triethylamine . The reaction is usually performed at room temperature and requires careful control of the reaction conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher efficiency and consistency in the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Aminocyclohexyl)oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The amino group in the compound can participate in substitution reactions to form various substituted oxazolidinones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted oxazolidinones, which can have different functional groups attached to the oxazolidinone ring. These products can have diverse applications in pharmaceuticals and other industries .
Wissenschaftliche Forschungsanwendungen
3-(4-Aminocyclohexyl)oxazolidin-2-one has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3-(4-Aminocyclohexyl)oxazolidin-2-one involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This action is similar to other oxazolidinones, which bind to the 50S ribosomal subunit and prevent the formation of the initiation complex for protein synthesis . This inhibition leads to the bacteriostatic effect observed with this class of compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3-(4-Aminocyclohexyl)oxazolidin-2-one include:
Linezolid: A well-known oxazolidinone antibiotic used to treat various bacterial infections.
Tedizolid: Another oxazolidinone antibiotic with similar mechanisms of action but improved pharmacokinetic properties.
Uniqueness
What sets this compound apart from these similar compounds is its unique structure, which allows for different substitution patterns and potentially novel applications in scientific research and industry. Its specific interactions with bacterial ribosomes and its potential as a chiral auxiliary in organic synthesis further highlight its uniqueness .
Eigenschaften
Molekularformel |
C9H16N2O2 |
|---|---|
Molekulargewicht |
184.24 g/mol |
IUPAC-Name |
3-(4-aminocyclohexyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C9H16N2O2/c10-7-1-3-8(4-2-7)11-5-6-13-9(11)12/h7-8H,1-6,10H2 |
InChI-Schlüssel |
TVSNZBRBUVINOL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1N)N2CCOC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



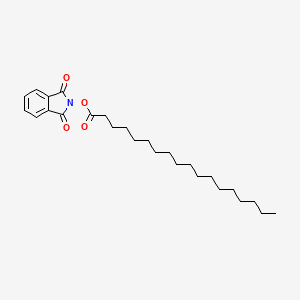


![o-[(2-Bromo-4-nitrophenyl)methyl]hydroxylamine](/img/structure/B13527136.png)
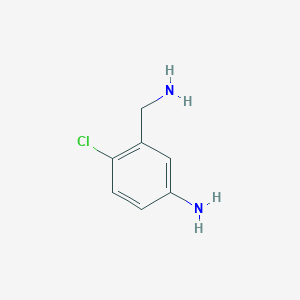
![2-(2-Aminoethyl)-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide](/img/structure/B13527143.png)



